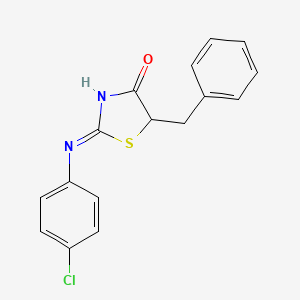

(E)-5-benzyl-2-((4-chlorophenyl)imino)thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Enantioselective Synthesis and Structural Analysis

- Axial Chirality and Enantioselective Separation : Axially chiral 2-arylimino-3-aryl-thiazolidine-4-ones, including derivatives similar to (E)-5-benzyl-2-((4-chlorophenyl)imino)thiazolidin-4-one, have been synthesized and subjected to enantioselective HPLC separation. The study of their racemization barriers provides insights into their stereochemistry and potential for chiral drug development (Erol & Dogan, 2007).

Antimicrobial Activity

- Antibacterial Applications : The synthesis and evaluation of thiazolidin-4-one derivatives have demonstrated significant antibacterial activity against various bacteria, highlighting their potential as antibacterial agents (Dabholkar & Tripathi, 2011); (Azeez & Bahram, 2017).

Anti-Inflammatory and Analgesic Activities

- Non-Ulcerogenic Tri-Action Drug Candidates : Novel 2-(substituted phenyl imino)-5-benzylidene-4-thiazolidinones have been developed as potential non-ulcerogenic drugs with anti-inflammatory, antinociceptive, and free-radical scavenging activities. These findings suggest a promising direction for the development of safer anti-inflammatory drugs (Chawla et al., 2019).

Anticancer Activity

- Leukemia Cell Line Inhibition : Some derivatives have shown selective inhibitory activity against leukemia cell lines, indicating the potential for anticancer drug development (Subtelna et al., 2020).

Corrosion Inhibition

- Oil-Well Tubular Steel Protection : Thiazolidin-4-one derivatives have been explored as corrosion inhibitors for oil-well tubular steel in hydrochloric acid, showcasing their utility in industrial applications (Yadav, Sharma, & Kumar, 2015).

Mechanism of Action

Target of Action

Thiazolidin-4-one derivatives, to which this compound belongs, have been found to exhibit a wide range of biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . The specific targets can vary depending on the exact structure of the derivative and the biological context.

Mode of Action

Thiazolidin-4-one derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The presence of sulfur in these compounds enhances their pharmacological properties .

Biochemical Pathways

Given the diverse biological properties of thiazolidin-4-one derivatives, it can be inferred that these compounds likely interact with multiple pathways, leading to a range of downstream effects .

Pharmacokinetics

Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidin-4-one derivatives .

Result of Action

Thiazolidin-4-one derivatives have shown significant anticancer activities . For instance, treatment of certain cell lines with thiazolidin-4-one nanoparticles reduced viability and proliferation more efficiently compared to normal thiazolidin-4-one derivative .

Action Environment

The synthesis of thiazolidin-4-one derivatives has been carried out in green reaction media to develop environmentally benign reactions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-benzyl-2-(4-chlorophenyl)imino-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c17-12-6-8-13(9-7-12)18-16-19-15(20)14(21-16)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEAYMMCIZSWDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((5-((2-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2454178.png)

![(Z)-2-(4-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2454180.png)

![1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2454181.png)

![3-{4-[(3,4-Dichlorobenzyl)sulfanyl]anilino}-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2454184.png)

![Ethyl 4-(5,7-dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2454185.png)

![(2R)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B2454186.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-3-carboxylic acid](/img/structure/B2454195.png)

![Tert-butyl 4-[2-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2454197.png)

![N-[1-[2-[Ethyl(2-methylpropyl)amino]-2-oxoethyl]-3,5-dimethylpyrazol-4-yl]prop-2-enamide](/img/structure/B2454198.png)